molecular formula C11H15NO2 B15058076 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone

1-(2-(Furan-2-yl)piperidin-1-yl)ethanone

Cat. No.: B15058076
M. Wt: 193.24 g/mol
InChI Key: YGFUIDOHBBFKHX-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted with a furan moiety at the 2-position and an ethanone group at the 1-position.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-[2-(furan-2-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H15NO2/c1-9(13)12-7-3-2-5-10(12)11-6-4-8-14-11/h4,6,8,10H,2-3,5,7H2,1H3

InChI Key

YGFUIDOHBBFKHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with piperidin-1-yl ethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Furan-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28): These compounds replace the furan group with a tetrazole ring, a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity. Synthesized via chloroacetyl chloride and piperidine reactions, they exhibit antimicrobial activity (MIC values: 8–64 µg/mL) against pathogens like Staphylococcus aureus and Escherichia coli .
  • This analog is used in laboratory research, with safety data indicating precautions for inhalation and dermal exposure .
  • No biological data are reported, but its synthesis highlights versatility in heterocyclic substitutions .

Pharmacological and Functional Comparisons

Antimicrobial and Antiviral Activity

  • Tetrazole-Piperidine Derivatives (22–28) : Exhibit broad-spectrum antimicrobial activity, with compound 22 (MIC = 8 µg/mL against S. aureus) outperforming standard drugs like ciprofloxacin .
  • Furan-Pyrazoline Hybrids (5f–5h) : Derivatives like 5f show potent antioxidant (DPPH scavenging at 85–90%) and antimicrobial activity (MIC = 16–32 µg/mL against Candida albicans), attributed to the furan’s electron-rich nature enhancing redox activity .
  • SARS 3CLpro Inhibitors : Compound 13 (furan-containing) demonstrates strong inhibition of SARS-CoV-2 protease, suggesting furan’s role in stabilizing enzyme-ligand interactions .

Physicochemical and Conformational Properties

  • 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: NMR studies reveal temperature-dependent isomerization (ΔG‡ ≈ 67 kJ/mol), highlighting the ethanone group’s conformational flexibility. Substituents like dinitrophenyl increase steric hindrance, slowing isomerization compared to furan analogs .

Comparative Data Table

Compound Name Structural Features Biological Activity Key Findings References
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone Furan, piperidine, ethanone Not reported Structural analog studies
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole, piperidine, ethanone Antimicrobial (MIC = 8–64 µg/mL) Superior to ciprofloxacin against S. aureus
2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone Furan, pyridine, ethanone SARS 3CLpro inhibition (IC₅₀ = 1.2 µM) Potent antiviral activity
1-(3-(4-Chlorophenyl)-4-(furan-2-yl)-pyrazol-5-yl)ethanone Furan, pyrazoline, ethanone Antioxidant/antimicrobial DPPH scavenging (85–90%), MIC = 16–32 µg/mL
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Fluorophenyl, piperidine, ethanone Research use Precautionary handling required

Biological Activity

1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including a furan ring and a piperidine moiety. These structural components are known to influence the compound's biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is C12H15N1O1, with a molecular weight of approximately 189.25 g/mol. The presence of the furan ring contributes to its reactivity and biological properties, while the piperidine segment may enhance its pharmacological profile.

Antimicrobial Properties

Preliminary studies suggest that 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone exhibits antimicrobial properties. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors, which could modulate their activities. For instance, compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Pathogen Activity
1-(2-(Furan-2-yl)piperidin-1-yl)ethanoneS. aureusAntimicrobial (specific activity not quantified)
Similar CompoundsE. coliEffective (MIC values vary)

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. The furan ring's ability to form reactive intermediates may play a role in inducing cytotoxic effects in cancer cells. In vitro studies have indicated that derivatives of compounds containing furan and piperidine can inhibit cancer cell proliferation .

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various piperidine derivatives found that compounds similar to 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone demonstrated significant activity against multiple bacterial strains. The study highlighted the importance of the furan moiety in enhancing the overall antimicrobial effect .

Study 2: Anticancer Screening

In a separate investigation focused on anticancer activity, derivatives containing piperidine rings were screened against human breast cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspases, suggesting a promising avenue for further research on 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone .

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